molecular formula C7H7F6NS B1399832 3-Fluoro-5-(pentafluorosulfur)benzylamine CAS No. 1240257-73-1

3-Fluoro-5-(pentafluorosulfur)benzylamine

Cat. No.: B1399832
CAS No.: 1240257-73-1
M. Wt: 251.19 g/mol
InChI Key: FKGCFDAJSOIINF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzylamine is a chemical compound with the CAS Number: 1240257-73-1 . Its IUPAC name is [3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]methanamine . The compound has a molecular weight of 251.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

Synthesis and Substitution

3-Fluoro-5-(pentafluorosulfur)benzylamine, a compound with potential applications in scientific research, can be synthesized through various methods, one of which includes the nucleophilic aromatic substitution of fluorine atoms in related compounds. For instance, the synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have been achieved, providing a pathway to novel (pentafluorosulfanyl)benzenes with 3,5-disubstitution patterns (Ajenjo et al., 2016). This method illustrates the versatility in modifying such compounds for various research applications, particularly in the development of new materials or chemical intermediates.

Catalytic Fluorination

Another significant area of application is the catalytic ortho-fluorination of protected benzylamines, showcasing the compound's utility in medicinal chemistry and synthesis. The use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination has been reported, highlighting the importance of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter (Wang et al., 2009). This method underscores the compound's relevance in creating fluorinated intermediates, which are crucial in the development of pharmaceuticals and agrochemicals due to the impact of fluorination on the biological activity of molecules.

Practical Syntheses

Furthermore, practical syntheses of related fluorinated benzylamines and their derivatives, like 4-Fluoro-2-(methylthio)benzylamine, have been reported, providing insights into the regioselective introduction of functional groups and the subsequent functionalization to more complex molecules (Perlow et al., 2007). These methodologies are pivotal for the synthesis of novel compounds for further research and potential application in various fields, including material science and drug discovery.

Biomimetic Reductive Amination

The biomimetic reductive amination of fluoro aldehydes and ketones, using benzylamine, presents a method for preparing fluorine-containing amines of biological interest. This process, which involves azomethine-azomethine isomerizations, provides a practical method for the synthesis of biologically relevant fluorinated amines, contributing to the exploration of novel therapeutic agents (Ono et al., 1996).

Properties

IUPAC Name

[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGCFDAJSOIINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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